An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile
CAS Number: 112575-11-8
This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role as a versatile intermediate for novel therapeutics.
Core Properties and Data
2-(6-Bromopyridin-2-yl)acetonitrile is a brominated pyridine derivative valued for its utility as a synthetic intermediate.[1] Its structure features both a reactive nitrile group and a bromine atom, which serves as a handle for further molecular elaboration, particularly in the construction of complex heterocyclic systems.[1][2]
Physicochemical and Spectroscopic Data
While experimental physical properties for 2-(6-Bromopyridin-2-yl)acetonitrile are not widely published, the table below summarizes its key identifiers and predicted properties. For context, the experimental melting and boiling points of the closely related compound, (6-Bromo-pyridin-2-yl)methanol, are provided.
| Property | Value | Source |
| CAS Number | 112575-11-8 | [3] |
| Molecular Formula | C₇H₅BrN₂ | [3][4] |
| Molecular Weight | 197.03 g/mol | [3] |
| Predicted XlogP | 1.6 | [4] |
| Monoisotopic Mass | 195.96361 Da | [4] |
| Melting Point | Data not available | |
| Melting Point (Related Compound) | 34 - 39 °C for (6-Bromo-pyridin-2-yl)methanol | |
| Boiling Point | Data not available | |
| Boiling Point (Related Compound) | 246 °C for (6-Bromo-pyridin-2-yl)methanol | |
| Solubility | Data not available |
Predicted Collision Cross Section (CCS) Data
The following table presents the predicted CCS values (Ų) for various adducts of 2-(6-Bromopyridin-2-yl)acetonitrile, calculated using CCSbase.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 196.97089 | 126.5 |
| [M+Na]⁺ | 218.95283 | 140.5 |
| [M-H]⁻ | 194.95633 | 129.9 |
| [M+NH₄]⁺ | 213.99743 | 146.1 |
| [M+K]⁺ | 234.92677 | 129.4 |
Synthesis and Reactivity
The primary synthetic route to 2-(6-Bromopyridin-2-yl)acetonitrile involves the nucleophilic substitution of a di-halogenated pyridine. The compound's reactivity is centered around the nitrile group and the bromo-substituent, making it a valuable precursor for a variety of heterocyclic scaffolds.[1][2]
Experimental Protocol: Synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile
This protocol is adapted from established methods for the cyanomethylation of bromopyridines.
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
Acetonitrile (CH₃CN), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Lithioacetonitrile: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add anhydrous acetonitrile. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of lithioacetonitrile.
-
Reaction: Dissolve 2,6-dibromopyridine in anhydrous THF and add this solution dropwise to the cold (-78 °C) lithioacetonitrile solution.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure 2-(6-Bromopyridin-2-yl)acetonitrile.
Applications in Drug Discovery
2-(6-Bromopyridin-2-yl)acetonitrile is a crucial precursor in the synthesis of bioactive molecules, particularly kinase inhibitors and tubulin-targeting agents for anticancer therapy.[1][2] The bromo group allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are foundational in building diverse compound libraries for structure-activity relationship (SAR) studies.[2][5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This representative protocol details the use of 2-(6-Bromopyridin-2-yl)acetonitrile in a Suzuki-Miyaura reaction to form a C-C bond, a key step in synthesizing many kinase inhibitors.[5]
Materials:
-
2-(6-Bromopyridin-2-yl)acetonitrile
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-(6-Bromopyridin-2-yl)acetonitrile, the boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inerting: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Relevance to Kinase Inhibition
Derivatives of bromopyridines are scaffolds for inhibitors targeting a range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are crucial regulators of cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many cancers.[5]
Safety and Handling
This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or human use.[1] It is labeled with GHS warning pictograms.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Based on related compounds, potential hazards include skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be employed.
References
- 1. 2-(6-Bromopyridin-2-yl)acetonitrile|CAS 112575-11-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 112575-11-8 | 2-(6-Bromopyridin-2-yl)acetonitrile - Moldb [moldb.com]
- 4. PubChemLite - 2-(6-bromopyridin-2-yl)acetonitrile (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
